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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213 Get Quote

Introduction
The 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)

displacement assay is a robust and sensitive method used to determine the binding affinity of

unlabeled fatty acids and other lipophilic molecules to proteins, most notably Fatty Acid Binding

Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial

role in the transport and metabolism of fatty acids. This assay leverages the fluorescent

properties of DAUDA, which exhibits a significant increase in fluorescence quantum yield and a

blue shift in its emission maximum upon binding to the hydrophobic pocket of an FABP.

The core principle of the assay is competitive displacement. A pre-formed complex of an FABP

and DAUDA is titrated with a compound of interest, such as an unlabeled fatty acid. The

unlabeled ligand competes with DAUDA for the same binding site. As the unlabeled fatty acid

displaces DAUDA from the protein's binding pocket, the fluorescence of the solution decreases,

returning towards the state of free DAUDA in an aqueous solution. The reduction in

fluorescence is directly proportional to the amount of DAUDA displaced, which in turn depends

on the affinity and concentration of the competing unlabeled ligand. By measuring the change

in fluorescence at varying concentrations of the competitor, one can calculate its inhibitory

concentration (IC50) and subsequently its binding affinity constant (Ki).

Key Applications
Drug Discovery: Screening compound libraries to identify novel ligands for FABPs and other

lipid-binding proteins.
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Structure-Activity Relationship (SAR) Studies: Quantifying the binding affinities of a series of

related compounds to understand how chemical modifications affect their interaction with the

target protein.

Metabolic Research: Investigating the binding preferences of different endogenous fatty

acids to various FABP isoforms, shedding light on their specific physiological roles.

Characterization of Lipid-Binding Proteins: Determining the binding affinities of newly

discovered or poorly characterized proteins for fatty acids.

Experimental Protocols
Materials and Reagents

Target Protein: Purified Fatty Acid Binding Protein (e.g., FABP4, FABP5) at a known

concentration.

Fluorescent Probe: 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid

(DAUDA).

Unlabeled Ligands: A series of unlabeled fatty acids (e.g., oleic acid, stearic acid,

arachidonic acid) or other test compounds.

Assay Buffer: 50 mM Tris-HCl, pH 7.4 is a commonly used buffer. The choice of buffer can

be optimized for the specific protein of interest.

Solvent for Ligands: Dimethyl sulfoxide (DMSO) is typically used to prepare stock solutions

of DAUDA and the unlabeled fatty acids.

Equipment:

Fluorometer or a fluorescence microplate reader.

Quartz cuvettes or black, opaque microplates (e.g., 96-well or 384-well).

Standard laboratory pipettes and consumables.
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DAUDA Stock Solution: Prepare a 1 mM stock solution of DAUDA in 100% DMSO. Store

protected from light at -20°C.

Unlabeled Fatty Acid Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-

50 mM) of each unlabeled fatty acid in 100% DMSO. Store at -20°C. From these, create a

series of dilutions in DMSO to be used for the titration.

Protein Working Solution: Dilute the purified FABP stock to the desired final concentration

(e.g., 1-2 µM) in the assay buffer. The optimal concentration should be determined

empirically but is often in the low micromolar range.

Assay Buffer: Prepare a sufficient quantity of the chosen buffer and ensure its pH is correctly

adjusted.

DAUDA Displacement Assay Protocol
This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

Assay Plate Preparation:

To each well of a black, opaque 96-well plate, add the FABP protein and DAUDA. For a

final volume of 200 µL, this could be, for example, 1 µM FABP and 1 µM DAUDA.

Include control wells:

Buffer + DAUDA: To measure the fluorescence of free DAUDA.

Buffer + DAUDA + Protein (no competitor): To measure the maximum fluorescence of

the bound complex.

Addition of Unlabeled Competitor:

Add small aliquots (e.g., 1-2 µL) of the serially diluted unlabeled fatty acid stock solutions

to the appropriate wells.

To the "no competitor" control wells, add the same volume of pure DMSO to account for

any solvent effects. The final concentration of DMSO in the assay should be kept low

(typically ≤1%) to avoid protein denaturation.
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Incubation:

Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

Incubate the plate at room temperature (or a desired temperature, e.g., 25°C) for a period

sufficient to reach binding equilibrium. An incubation time of 15-30 minutes is often

adequate. This should be optimized for the specific protein-ligand system.

Fluorescence Measurement:

Measure the fluorescence intensity using a plate reader.

Set the excitation wavelength to approximately 345-350 nm.

Set the emission wavelength to approximately 500-510 nm.

These wavelengths should be optimized based on the specific instrument and the spectral

properties of the DAUDA-protein complex.

Data Analysis
Data Normalization: Normalize the fluorescence data. The fluorescence in the absence of a

competitor (protein + DAUDA) is set to 100% binding, and the fluorescence of DAUDA in

buffer alone can be set as 0% binding.

IC50 Determination: Plot the normalized fluorescence intensity against the logarithm of the

unlabeled fatty acid concentration. Fit the resulting dose-response curve to a sigmoidal

model (e.g., four-parameter logistic regression) to determine the IC50 value. The IC50 is the

concentration of the unlabeled ligand that displaces 50% of the bound DAUDA.

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff

equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

[L] is the concentration of the fluorescent probe (DAUDA).
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Kd is the dissociation constant of the fluorescent probe for the protein. This must be

determined in a separate saturation binding experiment by titrating the protein with

increasing concentrations of DAUDA.

Quantitative Data Summary
The following table summarizes representative binding affinities (Ki) of various unlabeled fatty

acids for different human Fatty Acid Binding Protein isoforms, as determined by the DAUDA

displacement assay.

FABP Isoform Unlabeled Fatty Acid Ki (nM)

FABP3 Oleic acid 110

FABP3 Linoleic acid 120

FABP4 Oleic acid 80

FABP4 Palmitic acid 110

FABP4 Arachidonic acid 90

FABP5 Oleic acid 40

FABP5 Stearic acid 70

FABP5 Arachidonic acid 30

FABP7 Oleic acid 6

FABP7 Docosahexaenoic acid (DHA) 5

Note: These values are illustrative and can vary depending on the specific experimental

conditions (e.g., buffer, temperature).
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To cite this document: BenchChem. [Application Notes: DAUDA Displacement Assay for
Unlabeled Fatty Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024213#dauda-displacement-assay-with-unlabeled-
fatty-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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